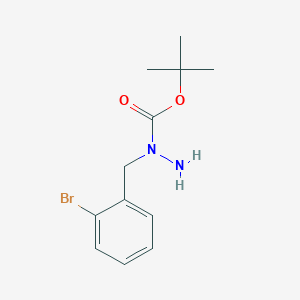

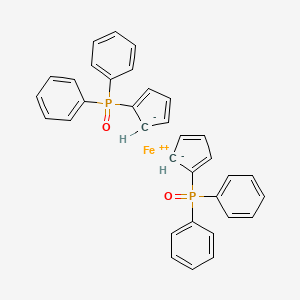

![molecular formula C8H8BrN3 B1384777 6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑 CAS No. 2287288-18-8](/img/structure/B1384777.png)

6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑

描述

“6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole” is a chemical compound . It’s a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of benzotriazole, a related compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons . All five atoms are sp2-hybridized .Chemical Reactions Analysis

Benzotriazole, a related compound, can act either as an acid or base . It can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .科学研究应用

抗炎性能

与6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑结构相关的化合物,如苯二氮卓衍生物,已显示出潜在的抗炎性能。这些化合物显著抑制了小鼠局部炎症模型中的白细胞浸润,明显减少了促炎细胞因子的产生,如白细胞介素-6和前列腺素E(2) (Fruscella et al., 2001)。

药理活性

一些与6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑具有相似结构框架的三唑-苯二氮卓衍生物已被合成并评估其药理活性。这些包括潜在的抗抽搐和抗抑郁活性,特定化合物在动物模型中显示出潜力 (Song et al., 2017)。

选择性拮抗剂

某些与6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑结构相似的1,2,4-三唑衍生物已显示出对小鼠士的青霉素诱导的抽搐的选择性拮抗作用。这表明可能应用为抗痉挛剂,暗示与甘氨酸受体或GABAA受体的相互作用 (Kane et al., 1994)。

嗜酸性粒细胞抑制剂

在寻找嗜酸性粒细胞抑制剂时,合成了一系列抑制剂,包括1,2,4-三唑和三唑并[1,5-a]-1,3,5-三嗪衍生物。这些化合物与6-溴-1,5-二甲基-1H-苯并[d][1,2,3]三唑具有结构相似性,显示出对气道嗜酸性粒细胞模型的抑制活性,暗示在治疗哮喘或其他嗜酸性粒细胞相关疾病中的潜在应用 (Akahoshi et al., 1998)。

未来方向

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

属性

IUPAC Name |

6-bromo-1,5-dimethylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-7-8(4-6(5)9)12(2)11-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZRMCJPYHDQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N(N=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)

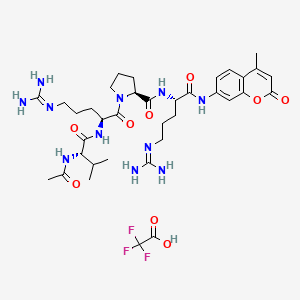

![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)

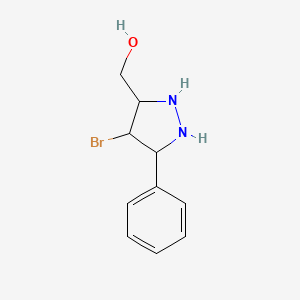

![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)

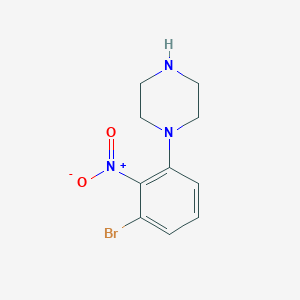

![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)